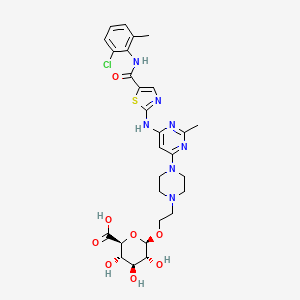
Dasatinib beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dasatinib beta-D-Glucuronide is a metabolite of dasatinib, a potent tyrosine kinase inhibitor used primarily in the treatment of Philadelphia chromosome-positive leukemias, such as chronic myeloid leukemia and acute lymphoblastic leukemia . This compound is formed through the glucuronidation process, where dasatinib is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dasatinib beta-D-Glucuronide involves the enzymatic glucuronidation of dasatinib. This process typically employs uridine diphosphate glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid to dasatinib . The reaction conditions often include a buffered aqueous solution at a physiological pH, with the presence of cofactors and the UGT enzyme.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction, ensuring high yield and purity of the product. The final product is then purified using chromatographic techniques to remove any impurities and unreacted dasatinib .
Chemical Reactions Analysis
Types of Reactions
Dasatinib beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and the release of dasatinib .
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used to hydrolyze this compound.
Conjugation: Enzymatic reactions involving UGT enzymes and uridine diphosphate glucuronic acid are used for the conjugation process.
Major Products Formed
The major product formed from the hydrolysis of this compound is dasatinib. This reaction is significant in the metabolic pathway of dasatinib, as it facilitates the drug’s excretion from the body .
Scientific Research Applications
Dasatinib beta-D-Glucuronide has several scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism. Researchers study this compound to understand the metabolic pathways of dasatinib and its pharmacokinetic properties . Additionally, it is used in the development of analytical methods for the quantification of dasatinib and its metabolites in biological samples .
In the field of medicine, this compound is studied for its role in drug interactions and its impact on the efficacy and safety of dasatinib therapy. Understanding the metabolism of dasatinib can help optimize dosing regimens and minimize adverse effects .
Mechanism of Action
Dasatinib beta-D-Glucuronide itself does not exhibit significant pharmacological activity. its formation and subsequent hydrolysis play a crucial role in the pharmacokinetics of dasatinib. The glucuronidation process enhances the solubility of dasatinib, facilitating its excretion from the body . This metabolic pathway helps regulate the concentration of dasatinib in the bloodstream, ensuring its therapeutic efficacy while minimizing toxicity .
Comparison with Similar Compounds
Similar Compounds
Imatinib beta-D-Glucuronide: A metabolite of imatinib, another tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Nilotinib beta-D-Glucuronide: A metabolite of nilotinib, a tyrosine kinase inhibitor used for the treatment of chronic myeloid leukemia.
Uniqueness
Dasatinib beta-D-Glucuronide is unique due to its formation from dasatinib, which is known for its ability to inhibit multiple tyrosine kinases, including BCR-ABL, SRC family kinases, c-KIT, and PDGFR . This broad spectrum of activity makes dasatinib a potent therapeutic agent for various leukemias, and its glucuronide metabolite plays a crucial role in its pharmacokinetics and excretion .
Properties
CAS No. |
1860069-15-3 |
|---|---|
Molecular Formula |
C28H34ClN7O8S |
Molecular Weight |
664.1 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H34ClN7O8S/c1-14-4-3-5-16(29)20(14)34-25(40)17-13-30-28(45-17)33-18-12-19(32-15(2)31-18)36-8-6-35(7-9-36)10-11-43-27-23(39)21(37)22(38)24(44-27)26(41)42/h3-5,12-13,21-24,27,37-39H,6-11H2,1-2H3,(H,34,40)(H,41,42)(H,30,31,32,33)/t21-,22-,23+,24-,27+/m0/s1 |
InChI Key |
VISODKZTPPZNOJ-RTCYWULBSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCOC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















